molecular formula C18H20N4O3 B2606699 5-isopropyl-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1226429-45-3

5-isopropyl-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2606699
CAS RN: 1226429-45-3
M. Wt: 340.383
InChI Key: OCFICUPBENSJEX-UHFFFAOYSA-N
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Description

The compound is a pyrazolopyridine derivative with an isopropyl group at the 5-position and a methoxybenzyl group attached to the nitrogen. Pyrazolopyridines are a class of compounds that have been studied for their diverse biological activities .

Scientific Research Applications

Chemical Synthesis and Derivative Studies

Compounds related to 5-isopropyl-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide have been extensively explored in chemical synthesis. Kumar and Mashelker (2007) synthesized related oxadiazole compounds showing potential hypertensive activity (Kumar & Mashelker, 2007). Hassan, Hafez, and Osman (2014) developed 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, leading to pyrazolo[1,5-a]pyrimidine derivatives with cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez & Osman, 2014).

Antiallergic Activity Research

Nohara et al. (1985) synthesized 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, including compounds with isopropyl groups at the 7-position, demonstrating significant antiallergic activity (Nohara et al., 1985).

Structural and Tautomeric Analysis

Quiroga et al. (1999) explored the structure of related 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, providing insights into tautomeric structures and chemical properties (Quiroga et al., 1999).

Synthesis of Carboxamides and Library Construction

Grošelj et al. (2015) synthesized 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides for constructing a library of compounds, demonstrating the utility of such structures in diversifying chemical libraries (Grošelj et al., 2015).

Antimicrobial and Anticancer Applications

Amr et al. (2016) synthesized N'-(4-methoxybenzylidene)-2-[3-cyano-7,8-dihydro-4-(5-methylfuran-2-yl)-2-oxo-2H-pyrano[4,3-b]pyridin-1(5H)-yl]acetohydrazide, evaluating its antimicrobial activity against various bacteria, showcasing the potential in developing antimicrobial and anticancer agents (Amr et al., 2016).

Heterocyclization and Regioselective Synthesis

Rudenko et al. (2011) studied heterocyclization reactions involving derivatives of 5-aminopyrazoles and N-arylmaleimides, contributing to the understanding of regioselective synthesis relevant to compounds like 5-isopropyl-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (Rudenko et al., 2011).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Some pyrazolopyridines have been studied for their potential as kinase inhibitors, GABA receptor modulators, and more .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-oxo-5-propan-2-yl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-11(2)22-9-14(16-15(10-22)18(24)21-20-16)17(23)19-8-12-4-6-13(25-3)7-5-12/h4-7,9-11H,8H2,1-3H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFICUPBENSJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NNC2=O)C(=C1)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-isopropyl-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

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